

N-Boc-N-methyl-3-bromopropylamine CAS number 828272-19-1

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-N-methyl-N-boc-propylamine

Cat. No.: B564777

[Get Quote](#)

An In-Depth Technical Guide to N-Boc-N-methyl-3-bromopropylamine (CAS: 828272-19-1)

Prepared by: Gemini, Senior Application Scientist

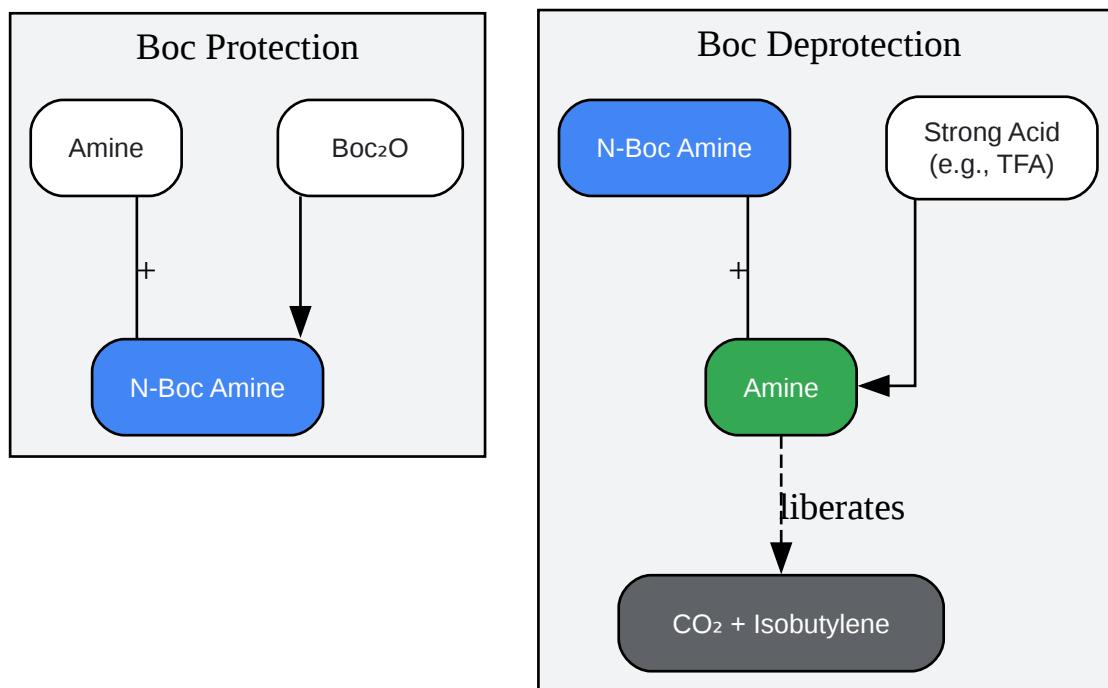
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists utilizing N-Boc-N-methyl-3-bromopropylamine. It moves beyond a simple recitation of properties to provide a deeper understanding of its synthesis, reactivity, and strategic application in modern organic synthesis, particularly within the context of drug discovery and development.

Introduction: A Versatile Bifunctional Building Block

N-Boc-N-methyl-3-bromopropylamine is a valuable synthetic intermediate, strategically designed for the controlled introduction of a methyl-aminopropyl linker into target molecules. Its utility stems from its bifunctional nature: a reactive primary alkyl bromide for nucleophilic substitution and a stable, acid-labile tert-butyloxycarbonyl (Boc) protected secondary amine. This arrangement allows for selective alkylation at the propyl chain's terminus while the nitrogen atom remains masked, preventing unwanted side reactions such as self-condensation or over-alkylation. This guide will elucidate the chemical principles that make this reagent a powerful tool in multistep synthesis.[\[1\]](#)[\[2\]](#)

Section 1: Core Physicochemical & Handling Data

A precise understanding of a reagent's physical properties is fundamental to its effective use in the laboratory. The key specifications for N-Boc-N-methyl-3-bromopropylamine are summarized below.

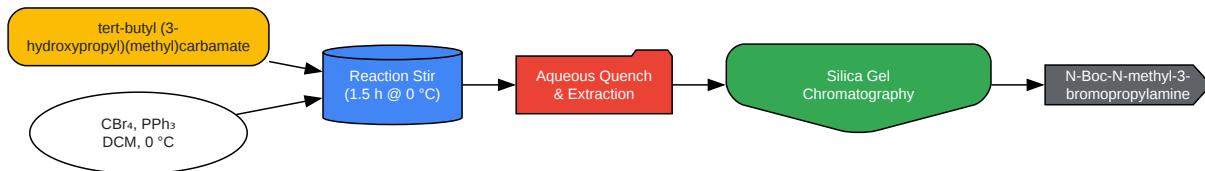

Property	Value	Source(s)
CAS Number	828272-19-1	[3][4][5][6]
Molecular Formula	C ₉ H ₁₈ BrNO ₂	[3][4][6]
Molecular Weight	252.15 g/mol	[3][4][6][7]
Appearance	Colorless to light yellow liquid	[3][8]
Boiling Point	268.4±19.0 °C (Predicted)	[3]
Density	1.254±0.06 g/cm ³ (Predicted)	[3]
Solubility	Chloroform, Dichloromethane, Ethyl Acetate	[3][8]
Storage	-20°C, protect from light, stored under nitrogen	[3][8]
InChIKey	PIUWBRCCWDAPFG-UHFFFAOYSA-N	[3][4]

Section 2: The Strategic Role of the Boc Protecting Group

The functionality of N-Boc-N-methyl-3-bromopropylamine is critically dependent on the tert-butyloxycarbonyl (Boc) group. Amines are potent nucleophiles and bases, which can interfere with many synthetic transformations.[9] The Boc group serves as a temporary mask, rendering the amine nitrogen non-nucleophilic and non-basic, thereby directing the reactivity of the molecule exclusively to the alkyl bromide terminus.

The Boc group is installed using di-tert-butyl dicarbonate (Boc₂O). Its key advantage lies in its stability under a wide range of non-acidic conditions, including exposure to most nucleophiles and bases, making it orthogonal to many other protecting groups like Fmoc. Crucially, it is readily cleaved under anhydrous acidic conditions, such as with trifluoroacetic acid (TFA) or

hydrochloric acid in methanol.[9] This deprotection mechanism proceeds via the formation of a stable tert-butyl cation, which subsequently decomposes into isobutylene and carbon dioxide, ensuring a clean and irreversible removal.[9][10]



[Click to download full resolution via product page](#)

Diagram 1: Boc Protection and Deprotection Workflow.

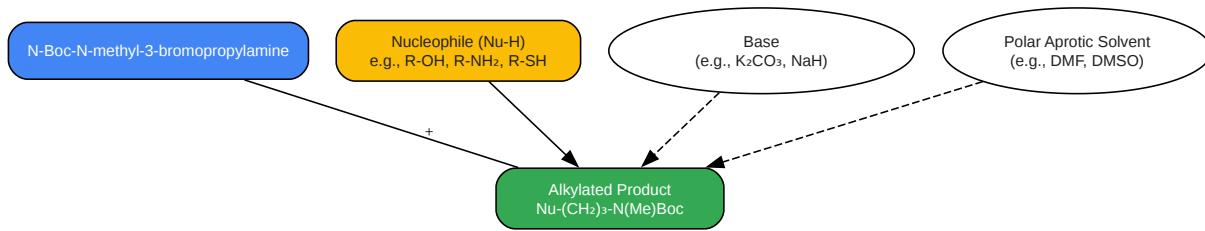
Section 3: Synthesis Protocol

The synthesis of N-Boc-N-methyl-3-bromopropylamine is typically achieved via a straightforward bromination of the corresponding alcohol precursor, tert-butyl (3-hydroxypropyl) (methyl)carbamate, often using an Appel-type reaction.[3][11]

[Click to download full resolution via product page](#)

Diagram 2: Synthesis Workflow for the Target Compound.

Detailed Experimental Protocol: Synthesis


This protocol is adapted from established procedures.[\[3\]](#)[\[11\]](#)

- Reaction Setup: To a 100 mL round-bottom flask charged with tert-butyl (3-hydroxypropyl) (methyl)carbamate (1.00 equiv, e.g., 2.00 g, 10.60 mmol), add dichloromethane (DCM, 20.00 mL) and triphenylphosphine (PPh_3) (1.30 equiv, e.g., 3.67 g, 13.80 mmol).
- Cooling: Cool the resulting solution to 0 °C using an ice bath.
- Reagent Addition: Slowly add carbon tetrabromide (CBr_4) (1.30 equiv, e.g., 5.20 g, 13.80 mmol) portion-wise to the stirred solution at 0 °C.
- Reaction: Stir the solution vigorously at 0 °C for 1.5 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).[\[12\]](#)
- Quenching: Upon completion, quench the reaction by adding water (50.00 mL).
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 100 mL).
- Washing: Combine the organic phases and wash sequentially with saturated aqueous sodium carbonate (Na_2CO_3) solution and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the filtrate under reduced pressure.
- Purification: Purify the resulting residue by silica gel column chromatography, eluting with a petroleum ether/ethyl acetate gradient (e.g., starting with 93:7) to yield the final product as a light yellow oil.[\[3\]](#)[\[11\]](#)

Section 4: Reactivity and Synthetic Applications

The primary utility of this reagent is as an electrophile in $\text{S}_{\text{n}}2$ reactions. The carbon atom bonded to the bromine is electron-deficient and susceptible to attack by a wide range of

nucleophiles.

[Click to download full resolution via product page](#)

Diagram 3: General Nucleophilic Substitution Workflow.

General Protocol: Nucleophilic Alkylation

This generalized protocol is based on common applications, such as the alkylation of phenols or other N-Boc protected amines.[\[13\]](#)[\[14\]](#)

- Nucleophile Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve the nucleophile (1.0 equiv) in a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO).
- Deprotonation: Add a non-nucleophilic base (1.1 - 2.5 equiv, e.g., NaH, K₂CO₃, Cs₂CO₃). If using a hydride base, stir at 0 °C for 30-40 minutes to allow for complete deprotonation.[\[13\]](#)[\[14\]](#)
- Electrophile Addition: Add N-Boc-N-methyl-3-bromopropylamine (1.0 - 1.2 equiv) dropwise to the reaction mixture.
- Reaction: Allow the reaction to warm to room temperature or heat as necessary (e.g., 60-80 °C) while stirring.[\[13\]](#) Monitor the reaction progress by TLC.
- Workup: Upon completion, cool the reaction to room temperature and carefully quench by pouring it into ice water.
- Extraction: Extract the product into an appropriate organic solvent (e.g., ethyl acetate, DCM).

- Purification: Wash the combined organic layers, dry, concentrate, and purify the crude product via column chromatography or recrystallization.

Causality and Trustworthiness: The choice of a polar aprotic solvent like DMF is critical; it effectively solvates the cation of the base while leaving the anionic nucleophile "naked" and highly reactive, promoting the S_N2 pathway.^[15] The Boc group's stability to the basic conditions is a key design feature, ensuring the reaction's selectivity.^[16] Monitoring by TLC provides a self-validating system to confirm the consumption of starting materials and the formation of a new, distinct product spot before proceeding to workup.^[12]

Section 5: Significance in Drug Development

Pharmaceutical intermediates are the foundational components that bridge basic chemical synthesis with the production of active pharmaceutical ingredients (APIs).^[2] N-Boc-N-methyl-3-bromopropylamine is a prime example of an intermediate that allows for systematic structural modification of lead compounds—a core activity in medicinal chemistry.

The N-methyl-propylamine linker it installs can:

- Modulate Physicochemical Properties: Introduce a basic nitrogen center (after deprotection) to improve aqueous solubility and bioavailability.
- Serve as a Linker: Tether a pharmacophore to another part of a molecule or a solid support.
- Explore Structure-Activity Relationships (SAR): The three-carbon chain provides specific spatial orientation and flexibility for a terminal functional group to interact with a biological target, such as an enzyme or receptor.^[17] The N-methyl group can enhance metabolic stability or fine-tune binding interactions compared to an unsubstituted amine.

Section 6: Safety and Handling

As a reactive alkylating agent, proper handling is essential. The compound presents several hazards as defined by the Globally Harmonized System (GHS).^[3]

Hazard Code	Statement	Class
H302	Harmful if swallowed	Acute toxicity, oral
H312	Harmful in contact with skin	Acute toxicity, dermal
H332	Harmful if inhaled	Acute toxicity, inhalation
H315	Causes skin irritation	Skin corrosion/irritation
H319	Causes serious eye irritation	Serious eye damage/irritation
H335	May cause respiratory irritation	Specific target organ toxicity

Precautionary Measures:

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[3]
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (safety goggles and/or face shield).[3]
- Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[3]
- First Aid (IF IN EYES): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical advice.[3]

Conclusion

N-Boc-N-methyl-3-bromopropylamine (CAS 828272-19-1) is more than a simple chemical; it is a sophisticated synthetic tool. Its design, leveraging the robust and selectively-labile Boc protecting group, enables chemists to perform clean and predictable alkylation reactions. This capability is of paramount importance in the iterative and complex process of drug discovery, where precise control over molecular architecture is directly linked to therapeutic efficacy and safety. This guide provides the foundational knowledge and practical protocols necessary for its successful and safe implementation in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. bocsci.com [bocsci.com]
- 3. 3-Bromo-N-methyl-N-boc-propylamine | 828272-19-1 [amp.chemicalbook.com]
- 4. 3-Bromo-N-methyl-N-boc-propylamine | CAS: 828272-19-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. scbt.com [scbt.com]
- 7. tert-butyl N-(3-bromopropyl)-N-methylcarbamate | C9H18BrNO2 | CID 46780899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-溴-N-甲基-N-BOC-丙胺 CAS#: 828272-19-1 [m.chemicalbook.com]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. 3-Bromo-N-methyl-N-boc-propylamine | 828272-19-1 [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Boc-Protected Amino Groups [organic-chemistry.org]
- 17. Synthesis, structural activity-relationships, and biological evaluation of novel amide-based allosteric binding site antagonists in NR1A/NR2B N-methyl-D-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [N-Boc-N-methyl-3-bromopropylamine CAS number 828272-19-1]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b564777#n-boc-n-methyl-3-bromopropylamine-cas-number-828272-19-1>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com